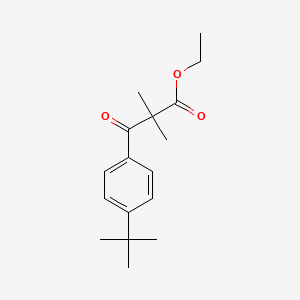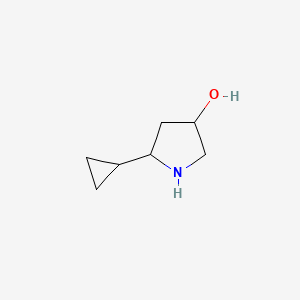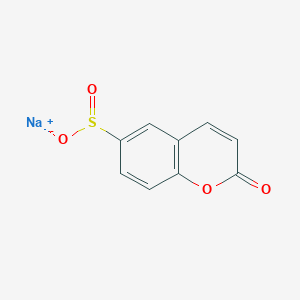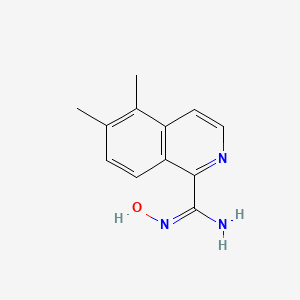![molecular formula C12H18N4O3 B13207052 Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B13207052.png)
Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate is a compound that features both imidazole and piperidine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The presence of the imidazole ring, a common motif in many biologically active molecules, adds to its importance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate typically involves the reaction of ethyl 4-aminopiperidine-1-carboxylate with 1H-imidazole-1-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to modify the functional groups attached to the imidazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with receptors in biological systems, modulating their function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1-trityl-1H-imidazole-4-carboxylate: Another imidazole derivative with applications in drug discovery and organic synthesis.
1-(1H-imidazole-1-carbonyl)piperidine-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one: A compound with a similar structure but different biological activities.
Uniqueness
Ethyl 4-[(1H-imidazole-1-carbonyl)amino]piperidine-1-carboxylate is unique due to its combination of imidazole and piperidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C12H18N4O3 |
|---|---|
Poids moléculaire |
266.30 g/mol |
Nom IUPAC |
ethyl 4-(imidazole-1-carbonylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H18N4O3/c1-2-19-12(18)15-6-3-10(4-7-15)14-11(17)16-8-5-13-9-16/h5,8-10H,2-4,6-7H2,1H3,(H,14,17) |
Clé InChI |
SPNAPCHIZUBYGT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCC(CC1)NC(=O)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate](/img/structure/B13206980.png)

![Methyl 2-[2-oxo-4-(pyridin-3-yl)piperidin-1-yl]acetate](/img/structure/B13206995.png)



![7-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13207005.png)




![2-[5-Nitro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13207040.png)


